

# Pde1-IN-6: A Comprehensive Technical Guide on its Pharmacological Properties

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## Compound of Interest

Compound Name: Pde1-IN-6

Cat. No.: B12383991

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## Abstract

**Pde1-IN-6**, also identified as compound 6c, is a novel and selective inhibitor of phosphodiesterase 1 (PDE1).[1] Emerging research has highlighted its potent anti-proliferative and pro-apoptotic effects in acute myelogenous leukemia (AML) cells, suggesting its potential as a therapeutic candidate for this malignancy.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of **Pde1-IN-6**, including its mechanism of action, in vitro efficacy, and selectivity profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

## Core Pharmacological Properties

**Pde1-IN-6** is a potent inhibitor of PDE1 with an IC50 of 7.5 nM.[1] Its primary mechanism of action involves the selective inhibition of this enzyme, which is responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE1, **Pde1-IN-6** leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling pathways.

## In Vitro Efficacy and Selectivity

The inhibitory activity and selectivity of **Pde1-IN-6** have been characterized against a panel of phosphodiesterase enzymes. The following table summarizes its IC50 values.

Enzyme Target	IC50 (nM)
PDE1	7.5
Other PDEs	Data indicates excellent selectivity over other PDEs

Table 1: In vitro inhibitory activity of **Pde1-IN-6** against various phosphodiesterases. Data sourced from[1].

## Effects on Acute Myelogenous Leukemia (AML) Cells

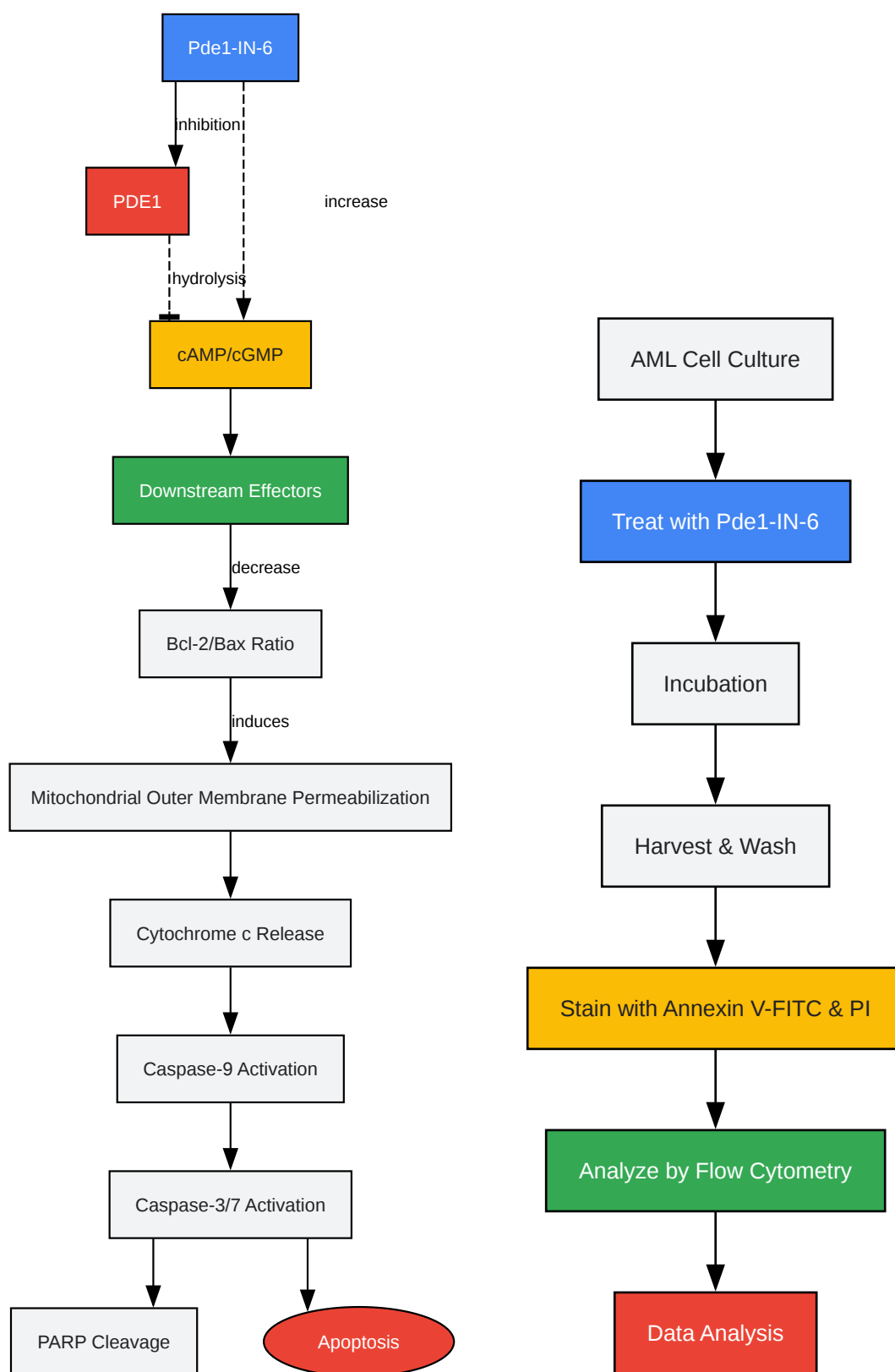
In AML cell lines, **Pde1-IN-6** has been shown to significantly inhibit cell proliferation and induce apoptosis.[1] This anti-leukemic activity is a key pharmacological feature of the compound.

## Mechanism of Action in AML

The pro-apoptotic effect of **Pde1-IN-6** in AML cells is mediated through a mitochondria-dependent pathway.[1] Inhibition of PDE1 by **Pde1-IN-6** leads to a cascade of intracellular events culminating in programmed cell death.

## Signaling Pathway

The proposed signaling pathway for **Pde1-IN-6**-induced apoptosis in AML cells is as follows:



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## References

- 1. Discovery of novel selective phosphodiesterase-1 inhibitors for the treatment of acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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